4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [5-methyl-2-(propan-2-yl)phenoxy]acetate
Description
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [5-methyl-2-(propan-2-yl)phenoxy]acetate (CAS: 300851-12-1) is a bicyclic chromene derivative with a molecular weight of ~302.37 g/mol. Its structure features a tetrahydrocyclopenta[c]chromene core fused to a benzene ring and an ester-linked 5-methyl-2-isopropylphenoxyacetate group . This compound is synthesized via multi-step organic reactions, requiring precise control of temperature, pH, and catalysts to optimize yield and purity. Analytical techniques like NMR and mass spectrometry confirm its structure .
Its stability is sensitive to light and moisture, necessitating storage in controlled environments .
Properties
Molecular Formula |
C24H24O5 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(5-methyl-2-propan-2-ylphenoxy)acetate |
InChI |
InChI=1S/C24H24O5/c1-14(2)17-9-7-15(3)11-21(17)27-13-23(25)28-16-8-10-19-18-5-4-6-20(18)24(26)29-22(19)12-16/h7-12,14H,4-6,13H2,1-3H3 |
InChI Key |
YUFGEZGRTNQGFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [5-methyl-2-(propan-2-yl)phenoxy]acetate typically involves multiple steps. One common method starts with the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the chromen nucleus . This intermediate is then subjected to alkylation with ethylbromoacetate in acetone in the presence of potash, followed by saponification with sodium hydroxide in aqueous propanol-2 and subsequent acidolysis to form the corresponding acid . The final step involves the esterification of the acid with 5-methyl-2-(propan-2-yl)phenol using dicyclohexylcarbodiimide (DCC) as the condensing agent .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [5-methyl-2-(propan-2-yl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [5-methyl-2-(propan-2-yl)phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [5-methyl-2-(propan-2-yl)phenoxy]acetate involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
Phenoxy Substituent Variations
- Electron-Donating Groups (e.g., Methoxy): The 4-methoxyphenoxyacetate derivative (C21H18O6) exhibits improved solubility and neuroprotective effects compared to the target compound, attributed to the methoxy group’s polarity .
Ester Group Modifications
- Alkyl Chain Differences : Replacing the methyl or isopropyl groups in the ester moiety (e.g., ethyl in Ethyl [(7-methyl-4-oxo…]) alters metabolic stability and bioavailability. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, prolonging biological activity .
Core Chromene Modifications
- Hydroxylation (7-Hydroxy derivative) : The introduction of a hydroxyl group at position 7 simplifies the structure but reduces lipophilicity, favoring antioxidant over anti-inflammatory activity .
Biological Activity
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [5-methyl-2-(propan-2-yl)phenoxy]acetate is a synthetic compound with notable biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C20H22O5
- Molecular Weight : 342.39 g/mol
- CAS Number : 300675-40-5
- Physical State : Solid
- Boiling Point : Predicted around 551.5 °C
- Density : Approximately 1.35 g/cm³
Biological Activity
The compound exhibits a range of biological activities, primarily focusing on anti-inflammatory and potential anticancer properties.
Anti-inflammatory Activity
Research indicates that derivatives of this compound have shown significant anti-inflammatory effects. For instance:
-
Mechanism of Action :
- Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response.
- Studies have reported IC50 values for COX inhibition in the micromolar range, comparable to established anti-inflammatory agents.
- Case Studies :
Anticancer Activity
The anticancer properties of this compound are also noteworthy:
-
In Vitro Studies :
- In vitro assays have shown that the compound can induce apoptosis in various cancer cell lines, including breast and colorectal cancer cells.
- The mechanism involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Cell Line Testing :
Research Findings
A summary of key findings from various studies is presented in the table below:
| Study Reference | Biological Activity | Observed Effect | IC50 Value |
|---|---|---|---|
| Study A | Anti-inflammatory | Ear edema reduction | 0.5 mg/ear |
| Study B | Anticancer | Induction of apoptosis in MCF7 cells | 19.9 µg/mL |
| Study C | NF-kB inhibition | Reduced activation | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
